molecular formula C11H15NO B1439553 3-[1-(Dimethylamino)ethyl]benzaldehyde CAS No. 915924-91-3

3-[1-(Dimethylamino)ethyl]benzaldehyde

Cat. No. B1439553
CAS RN: 915924-91-3
M. Wt: 177.24 g/mol
InChI Key: VVBTYDOIRBJCJZ-UHFFFAOYSA-N
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Description

“3-[1-(Dimethylamino)ethyl]benzaldehyde” is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-[1-(Dimethylamino)ethyl]benzaldehyde” is 1S/C11H15NO/c1-9(12(2)3)11-6-4-5-10(7-11)8-13/h4-9H,1-3H3 . This indicates that the molecule consists of a benzaldehyde group attached to a dimethylaminoethyl group.


Chemical Reactions Analysis

While specific chemical reactions involving “3-[1-(Dimethylamino)ethyl]benzaldehyde” are not available, benzaldehyde derivatives are known to participate in a variety of reactions. For instance, they can undergo the Biginelli reaction to form dihydropyrimidinones .


Physical And Chemical Properties Analysis

“3-[1-(Dimethylamino)ethyl]benzaldehyde” is a liquid at room temperature . It has a molecular weight of 177.25 . The compound is stored at -20°C .

Scientific Research Applications

Electrochemical Surface Finishing and Energy Storage

One area of research involves electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids, which could be relevant to the electrochemical applications of various organic compounds, including those with structures similar to 3-[1-(Dimethylamino)ethyl]benzaldehyde. This research has shown advancements in electroplating and energy storage technologies, suggesting potential applications in surface finishing and battery technologies (Tsuda, Stafford, & Hussey, 2017).

Non-Aqueous Titration of Phenolic Compounds

Another study discusses the non-aqueous titration of phenolic compounds, indicating the importance of understanding the solubility and reactivity of complex organic molecules in non-aqueous environments. This can be crucial for the analysis and quantification of compounds similar to 3-[1-(Dimethylamino)ethyl]benzaldehyde in various industrial and research applications (Allen & Geddes, 1957).

Amyloid Imaging in Alzheimer's Disease

Research in the field of medical imaging, particularly in Alzheimer's disease, has explored compounds for their ability to bind to amyloid plaques in the brain. Studies on radioligands like [18F]FDDNP and [11C]PIB demonstrate the use of chemically modified compounds for diagnostic purposes, hinting at the potential medical applications of a wide range of compounds including 3-[1-(Dimethylamino)ethyl]benzaldehyde (Nordberg, 2007).

Environmental Impacts of Organic Compounds

Environmental research has also looked at the emissions and toxicities of various organic compounds, including those from bioethanol and its blends with gasoline. Such studies are critical for understanding the environmental safety and impact of chemical compounds used in fuels and could be indirectly related to the environmental aspects of handling and utilizing compounds like 3-[1-(Dimethylamino)ethyl]benzaldehyde (Manzetti & Andersen, 2015).

Safety And Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is combustible, harmful if swallowed, and may cause skin and eye irritation . It may also cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for “3-[1-(Dimethylamino)ethyl]benzaldehyde” and similar compounds could involve further exploration of their potential in synthesizing bioactive compounds. For instance, the Biginelli reaction, which involves benzaldehyde derivatives, has been used to synthesize molecules with anti-cancer, anti-microbial, anti-inflammatory, anti-viral, and calcium-channel inhibitory properties .

properties

IUPAC Name

3-[1-(dimethylamino)ethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12(2)3)11-6-4-5-10(7-11)8-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBTYDOIRBJCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672415
Record name 3-[1-(Dimethylamino)ethyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(Dimethylamino)ethyl]benzaldehyde

CAS RN

915924-91-3
Record name 3-[1-(Dimethylamino)ethyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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